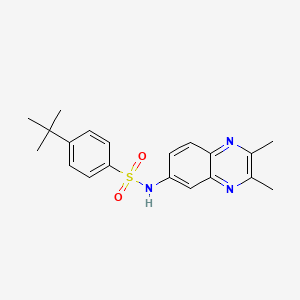

4-tert-butyl-N-(2,3-dimethylquinoxalin-6-yl)benzenesulfonamide

Description

- The compound’s structure consists of a quinoxaline ring system (a bicyclic aromatic ring) attached to a benzenesulfonamide moiety. The tert-butyl group (–C(CH3)3) is also present, providing steric hindrance and influencing its properties.

- Quinoxalines have diverse applications, including in pharmaceuticals, materials science, and organic synthesis.

4-tert-butyl-N-(2,3-dimethylquinoxalin-6-yl)benzenesulfonamide: is a chemical compound with the molecular formula CHNOS. It falls within the class of sulfonamides, which are organic compounds containing a sulfonamide functional group (–SONH).

Properties

Molecular Formula |

C20H23N3O2S |

|---|---|

Molecular Weight |

369.5 g/mol |

IUPAC Name |

4-tert-butyl-N-(2,3-dimethylquinoxalin-6-yl)benzenesulfonamide |

InChI |

InChI=1S/C20H23N3O2S/c1-13-14(2)22-19-12-16(8-11-18(19)21-13)23-26(24,25)17-9-6-15(7-10-17)20(3,4)5/h6-12,23H,1-5H3 |

InChI Key |

KQJROGJPCOYESB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C2C=C(C=CC2=N1)NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)C |

Origin of Product |

United States |

Preparation Methods

- Unfortunately, specific synthetic routes for 4-tert-butyl-N-(2,3-dimethylquinoxalin-6-yl)benzenesulfonamide are not widely documented in the literature. researchers can design custom synthetic strategies based on existing knowledge of quinoxaline chemistry.

- Industrial production methods may involve modifications of known reactions, such as condensation reactions or cyclizations, to achieve the desired compound.

Chemical Reactions Analysis

Reactions: The compound can participate in various chemical transformations, including

Common Reagents and Conditions:

Major Products: These depend on the specific reaction conditions and substituents. For example, reduction of the quinoxaline ring could yield a dihydroquinoxaline derivative.

Scientific Research Applications

Medicinal Chemistry: Researchers explore sulfonamides for potential drug candidates due to their antibacterial, antiviral, and antitumor properties.

Materials Science: Quinoxaline-based compounds find use in organic electronics, photovoltaics, and light-emitting devices.

Industry: Sulfonamides are intermediates in the synthesis of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

- The specific mechanism of action for 4-tert-butyl-N-(2,3-dimethylquinoxalin-6-yl)benzenesulfonamide would depend on its intended application. It could involve enzyme inhibition, receptor binding, or other interactions.

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: The tert-butyl group and the specific substitution pattern on the quinoxaline ring make this compound unique.

Remember that while detailed information on this specific compound is limited, researchers can draw upon existing knowledge of sulfonamides and quinoxalines to design synthetic routes and explore its applications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.